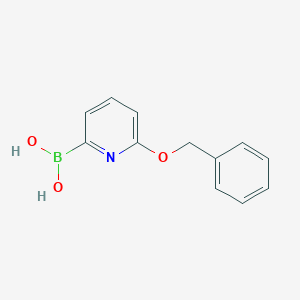

(6-(Benzyloxy)pyridin-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-phenylmethoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPOSOMGLQQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-borono-6-benzyloxypyridine molecular weight and formula

This technical guide details the chemical identity, synthesis, and critical handling parameters for 2-borono-6-benzyloxypyridine (also known as (6-(benzyloxy)pyridin-2-yl)boronic acid).[1]

Overcoming the "2-Pyridyl Problem" in Drug Discovery

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

In the context of medicinal chemistry, this molecule is a critical building block for installing the 2-benzyloxypyridine motif via Suzuki-Miyaura cross-coupling.[1] However, researchers must distinguish between the theoretical free acid (often unstable) and the practical reagents (lithium salts or MIDA esters) used in the laboratory.[1]

Core Data: Free Boronic Acid

| Property | Value |

| Chemical Name | This compound |

| Common Synonyms | 2-Borono-6-benzyloxypyridine; 6-Benzyloxypyridine-2-boronic acid |

| CAS Number | Not widely listed as free acid due to instability.[1] (See Lithium Salt/Ester below) |

| Molecular Formula | C₁₂H₁₂BNO₃ |

| Molecular Weight | 229.04 g/mol |

| Structure | Pyridine ring substituted at C2 with -B(OH)₂ and at C6 with -OCH₂Ph |

Practical Reagents (Stable Surrogates)

Due to the inherent instability of 2-pyridyl boronic acids (discussed in Section 2), this moiety is commercially supplied or synthesized as a salt or protected ester.[1]

| Reagent Form | Formula | MW ( g/mol ) | CAS |

| Lithium Salt | C₁₂H₁₁BLiNO₃ | ~234.98 | Varies by hydrate |

| Pinacol Ester | C₁₈H₂₂BNO₃ | 311.19 | Derivative |

| MIDA Boronate | C₁₇H₁₇BN₂O₅ | 340.14 | Derivative |

Stability Analysis: The "2-Pyridyl Problem"

Senior Scientist Insight: You cannot treat 2-borono-6-benzyloxypyridine like a standard phenylboronic acid. 2-Pyridyl boronic acids are notoriously prone to protodeboronation —a decomposition pathway where the C-B bond breaks, replacing the boron group with a hydrogen atom.[1]

This decomposition is accelerated by:

-

Lewis Basicity: The pyridine nitrogen coordinates with the boron atom, increasing electron density at the C2 position.[1]

-

Hydrolysis: The presence of water facilitates the protonation of the C2 carbon.

-

Temperature: Decomposition is rapid at room temperature for the free acid.[1]

Mechanism of Instability (Protodeboronation)[1]

Figure 1: The rapid decomposition pathway of 2-pyridyl boronic acids in aqueous or protic media.[1]

Synthesis & Manufacturing Protocol

To successfully utilize this molecule, you must synthesize it in situ or trap it immediately as a stable ester (MIDA or Pinacol).[1] The following protocol describes the Lithium-Halogen Exchange method, which is the industry standard for high purity.

Reagents Required[2][5][6][7][8][9][10][11][12]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O[1]

-

Base: n-Butyllithium (2.5 M in hexanes)[1]

-

Boron Source: Triisopropyl borate (B(OiPr)₃)[1]

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 2-Bromo-6-benzyloxypyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).[1] Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species.[1]

-

Timing: Stir for 30–45 minutes at -78°C. Do not extend beyond 1 hour to avoid scrambling.

-

-

Borylation: Add Triisopropyl borate (1.2 equiv) dropwise.[1]

-

Warming & Quench: Allow the mixture to warm to 0°C over 2 hours.

-

For Free Acid (Not Recommended): Quench with dilute aqueous NH₄Cl.[1] Extract immediately.

-

For In-Situ Coupling (Recommended): Add the aryl halide, Palladium catalyst, and base directly to this mixture (One-Pot Protocol).

-

For MIDA Ester (Storage): Add MIDA (N-methyliminodiacetic acid) in DMSO/Toluene and reflux under Dean-Stark conditions to isolate the air-stable solid.[1]

-

Synthesis Workflow Diagram

Figure 2: Decision tree for synthesizing and utilizing the unstable 2-borono species.

Applications & Strategic Usage

Suzuki-Miyaura Cross-Coupling

The primary application of 2-borono-6-benzyloxypyridine is to install the 6-benzyloxypyridine group onto an aryl core.[1] The benzyloxy group serves as a masked alcohol (pyridone).[1]

-

Deprotection: After coupling, the benzyl group can be removed via Hydrogenolysis (H₂/Pd-C) or Acid Hydrolysis (TFA) to yield the 6-substituted-2-pyridone .[1]

-

Catalyst Selection: Due to the difficult nature of 2-pyridyl couplings, standard Pd(PPh₃)₄ often fails.[1]

Reference Data

-

Instability of 2-Pyridyl Boronates: Arkivoc review on pyridinylboronic acids highlighting the rapid protodeboronation of 2-isomers compared to 3- and 4-isomers.[1]

-

MIDA Boronates Solution: Knapp et al. (2009) demonstrated that MIDA boronates effectively solve the "slow-release" problem for unstable 2-pyridyl species.

-

Lithium Salt Usage: Sigma-Aldrich and other vendors supply the lithium salt form (e.g., CAS 1256345-49-9 for the methyl analog) to improve shelf-life.[1]

References

-

Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1] Link[1]

-

Bouillon, A., et al. (2002).[1] Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron. Link

-

Tyrra, W. (2003).[1] Heterocyclic boronic acids - synthesis and properties. Arkivoc. Link

Sources

Technical Monograph: (6-(Benzyloxy)pyridin-2-yl)boronic acid

Executive Summary: The "2-Pyridyl" Paradox

(6-(Benzyloxy)pyridin-2-yl)boronic acid represents a high-value but synthetically challenging motif in medicinal chemistry. While the 2-pyridyl moiety is ubiquitous in pharmacophores (found in kinase inhibitors and GPCR ligands), the corresponding boronic acid is notoriously unstable. It suffers from rapid protodeboronation , a decomposition pathway driven by the basicity of the pyridyl nitrogen and the Lewis acidity of the boron center.

This guide provides the digital identifiers for the free acid but strongly recommends the use of MIDA (N-methyliminodiacetic acid) boronates or in-situ generation strategies to overcome the inherent instability of this specific building block.

Part 1: Chemical Identity & Digital Descriptors[1]

Compound Name: this compound Chemical Formula: C₁₂H₁₂BNO₃ Molecular Weight: 229.04 g/mol

Digital Identifiers

Use these strings for computational docking, database registration, or chemoinformatic integration.

| Descriptor | Value |

| SMILES (Canonical) | OB(O)c1cccc(OCc2ccccc2)n1 |

| SMILES (Isomeric) | OB(O)C1=CC=CC(OCC2=CC=CC=C2)=N1 |

| InChI String | InChI=1S/C12H12BNO3/c14-13(15)11-6-5-7-12(16-11)17-8-9-3-1-2-4-10-9/h1-7,14-15H,8H2 |

| CAS Number | Not widely established for the free acid due to instability.[1][2] (Related: Pinacol Ester CAS 1253248-74-6) |

Part 2: Stability Profile & The Protodeboronation Mechanism

The Challenge

Unlike phenylboronic acids, 2-pyridyl boronic acids decompose rapidly in aqueous or protic media. The mechanism involves the formation of a zwitterionic intermediate where the pyridyl nitrogen coordinates intramolecularly to the boron, activating the C-B bond for hydrolysis.

Key Insight: The 6-benzyloxy substituent acts as an electron-donating group (EDG). While this typically increases electron density in the ring, the steric bulk at the 6-position may offer slight kinetic protection compared to the unsubstituted parent, but it does not prevent decomposition entirely.

Visualization: Protodeboronation Pathway

The following diagram illustrates why this compound is difficult to isolate and store.

Caption: Mechanism of rapid protodeboronation characteristic of 2-pyridyl boronic acids.

Part 3: Synthetic Protocols & Protection Strategies[1]

Due to the instability described above, two primary workflows are recommended: In-Situ Generation (for immediate use) or MIDA Protection (for storage/purification).

Method A: In-Situ Lithiation (Recommended for Immediate Coupling)

This protocol generates the boronate species at low temperature and transfers it directly to the cross-coupling reaction without isolation.

Reagents:

-

Precursor: 2-(Benzyloxy)-6-bromopyridine

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes)

-

Boron Source: Triisopropyl borate (B(OiPr)₃)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Solvation: Dissolve 2-(Benzyloxy)-6-bromopyridine (1.0 equiv) in anhydrous THF. Cool to -78 °C .

-

Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -70 °C.

-

Observation: Solution typically turns deep yellow/orange indicating formation of the organolithium species.

-

-

Borylation: After 30 mins, add B(OiPr)₃ (1.2 equiv) rapidly.

-

Warming: Allow the mixture to warm to 0 °C over 2 hours.

-

Usage: Do NOT perform an acidic workup. Use this solution directly in the Suzuki-Miyaura coupling step (see Part 4).

Method B: MIDA Boronate Synthesis (Recommended for Storage)

To isolate a stable solid, the boronic acid is trapped with N-methyliminodiacetic acid (MIDA).

Caption: Stabilization workflow converting the transient boronic acid into a robust MIDA boronate.

Part 4: Applications in Drug Discovery (Suzuki-Miyaura Coupling)

The (6-(benzyloxy)pyridin-2-yl) motif is a masked form of 6-substituted-2-pyridone , a privileged scaffold in kinase inhibition (e.g., p38 MAP kinase inhibitors). The benzyl group is removed via hydrogenolysis (H₂/Pd-C) in the final step to reveal the pyridone.

Optimized Coupling Conditions

Coupling 2-pyridyl boronates is difficult ("The 2-Pyridyl Problem"). Standard Pd(PPh₃)₄ conditions often fail.

Recommended System:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: XPhos or SPhos (High steric bulk promotes reductive elimination).

-

Co-Catalyst: Cu(I) salts (e.g., CuI or CuTc) are often required to facilitate transmetallation.

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

Reaction Workflow:

-

Charge: Aryl halide (1.0 equiv), Boronate (1.5 equiv), Pd source, Ligand, Base.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

-

Temperature: 80-100 °C.

-

Slow Release (If using MIDA): Add K₃PO₄ and water slowly to hydrolyze the MIDA ester in situ, keeping the free boronic acid concentration low to prevent decomposition.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.

- Context: Establishes the instability mechanism of 2-pyridyl boron

-

Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

-

Context: Protocols for handling sensitive heterocyclic organometallics.[3]

-

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

- Context: Comprehensive review of boronic acid stability and protodeboron

Sources

Methodological & Application

Application Note: Copper-Mediated Cross-Coupling of 2-Pyridyl Boronic Acids

[1][2][3][4]

Executive Summary

The cross-coupling of 2-pyridyl moieties is a cornerstone challenge in medicinal chemistry due to the inherent instability of 2-pyridyl boronic acids.[1][2] Unlike their phenyl or 3/4-pyridyl counterparts, 2-pyridyl boronic acids undergo rapid protodeboronation under standard cross-coupling conditions, often decomposing before the desired bond formation occurs.

This Application Note provides a rigorous, field-proven methodology for the Copper-mediated (Chan-Lam) coupling of these labile reagents. We move beyond standard protocols to address the specific mechanistic bottlenecks of the 2-pyridyl system. By strictly controlling water content, base selection, and copper oxidation states, researchers can achieve reproducible C-N and C-O bond formations.

The "2-Pyridyl Problem": Mechanistic Insight

To successfully couple 2-pyridyl boronic acids, one must first understand why they fail.[3] The proximity of the basic pyridyl nitrogen to the boron center facilitates a unique decomposition pathway.[4]

Mechanism of Protodeboronation

In neutral or aqueous media, the basic nitrogen activates the boron atom, forming a zwitterionic intermediate. This species is highly susceptible to hydrolysis, cleaving the C-B bond and yielding pyridine (the major byproduct) rather than the coupled product.

Figure 1: The rapid protodeboronation pathway of 2-pyridyl boronic acids in the presence of moisture/protic solvents.

Critical Experimental Parameters

Success relies on outcompeting the decomposition pathway shown above.

The Copper Source: Stoichiometric vs. Catalytic

While catalytic cycles are preferred for atom economy, stoichiometric Cu(OAc)₂ is strongly recommended for 2-pyridyl boronic acids.

-

Reasoning: The transmetallation of 2-pyridyl groups is slow. High concentrations of active Cu(II) species ensure that transmetallation occurs faster than protodeboronation.

-

Catalytic Option: If catalysis is required, high O₂ pressure (balloon or 1 atm) and specific ligands (e.g., bipyridine) are essential to re-oxidize Cu(I) to Cu(II) rapidly.

Water Management (The "Zero-Tolerance" Rule)

Because water drives the decomposition mechanism (Fig 1), the reaction must be strictly anhydrous.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are superior to MeOH or DMF for the free acid forms.

-

Additives: Activated 4Å Molecular Sieves are mandatory to scavenge trace moisture generated during the condensation.

Base Selection

Strong bases accelerate protodeboronation. Weak organic bases like Pyridine or Triethylamine (TEA) are preferred to buffer the reaction without triggering rapid hydrolysis.

Protocol A: N-Arylation of Amines (Chan-Lam)

This protocol is optimized for coupling 2-pyridyl boronic acids with secondary amines or anilines.

Reagents & Equipment[5][7]

-

Substrate: Secondary Amine / Aniline (1.0 equiv)

-

Reagent: 2-Pyridyl Boronic Acid (2.0 - 3.0 equiv) [Note: Excess is required due to instability]

-

Mediator: Cu(OAc)₂ (anhydrous) (1.5 - 2.0 equiv)

-

Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

-

Additive: Activated 4Å Molecular Sieves (200 mg/mmol)

-

Solvent: Anhydrous DCM (0.1 M concentration)

-

Atmosphere: Dry Air or O₂ balloon

Step-by-Step Methodology

-

Preparation (Glovebox or Schlenk Line): Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under argon.

-

Solids Addition: Add Cu(OAc)₂ (1.5 equiv), 2-Pyridyl Boronic Acid (2.0 equiv), and activated 4Å Molecular Sieves.

-

Critical: Do not add the amine yet.

-

-

Solvent & Base: Add anhydrous DCM followed by Pyridine (2.0 equiv). Stir for 5–10 minutes. The solution should turn a deep blue/green (formation of Cu-pyridine complex).

-

Nucleophile Addition: Add the amine substrate (1.0 equiv).

-

Oxidative Environment: Equip the vial with a drying tube (packed with CaCl₂) if running in air, or attach an O₂ balloon.

-

Note: Oxygen promotes the formation of the active Cu(III) species required for reductive elimination.

-

-

Reaction: Stir vigorously at Room Temperature for 16–24 hours.

-

Monitoring: Check LCMS for the mass of the product. You will likely see a large pyridine peak (decomposition product) – this is normal. Focus on the consumption of the amine.

-

-

Workup:

-

Dilute with EtOAc.[5]

-

Filter through a Celite pad to remove copper salts and sieves.

-

Wash filtrate with 10% NH₄OH (to remove residual Cu) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: O-Arylation of Phenols

Coupling phenols with 2-pyridyl systems is electronically challenging. This protocol uses a higher temperature and a specific ligand system.

Data Summary: Solvent & Base Screening

| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |

| 1 | MeOH | TEA | 25 | <5 | Rapid acid decomposition |

| 2 | DMF | K₂CO₃ | 80 | 15 | Homocoupling observed |

| 3 | DCM | Pyridine | 25 | 68 | Optimal for Amines |

| 4 | MeCN | TEA | 60 | 55 | Optimal for Phenols |

Methodology Modifications for Phenols

-

Solvent: Switch to Acetonitrile (MeCN) to allow for higher temperature.

-

Temperature: Heat to 60°C . Room temperature is often insufficient for the C-O reductive elimination step.

-

Stoichiometry: Increase 2-Pyridyl Boronic Acid to 3.0 equiv .

Advanced Optimization: The "Slow-Release" Strategy

If Protocol A/B yields are <30%, the instability of the boronic acid is likely the culprit. The "Senior Scientist" approach is to switch to a MIDA Boronate or Trifluoroborate surrogate.

Why MIDA?

N-Methyliminodiacetic acid (MIDA) boronates protect the boron atom, preventing the formation of the zwitterion (Fig 1). Under the reaction conditions, the MIDA ester hydrolyzes slowly, releasing the free boronic acid at a rate that matches the copper transmetallation rate. This keeps the concentration of the unstable free acid low ("Slow Release"), minimizing decomposition.[6]

Figure 2: The Kinetic Advantage of MIDA Boronates. By keeping Free Acid concentration low, productive coupling outcompetes decomposition.

MIDA Protocol Adjustment:

-

Replace Boronic Acid with 2-Pyridyl MIDA Boronate .[2]

-

Use Cu(OAc)₂ (0.2 - 1.0 equiv) .

-

Solvent: DMF or DMSO (required to solubilize MIDA).

-

Temperature: 100°C (required to hydrolyze MIDA).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield, High Pyridine | Protodeboronation (Water entry) | Dry solvent over sieves; switch to MIDA boronate. |

| No Reaction (SM remains) | Catalyst Poisoning | Pyridyl nitrogen may bind Cu too tightly. Increase Cu loading or add bipyridine ligand. |

| Blue Reaction turns Black | Catalyst Death (Cu⁰ formation) | Insufficient oxidant. Ensure O₂ balloon is active or add co-oxidant (TEMPO). |

| Inconsistent Results | Boronic Acid Purity | 2-Pyridyl boronic acids degrade on the shelf. Always titrate or use fresh bottle. |

References

-

Mechanistic Origins of Instability

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[7]

-

-

Chan-Lam Coupling Fundamentals

- Lam, P. Y. S., et al. (1998).

-

MIDA Boronate Solution

-

Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[7]

-

-

Copper-Mediated Mechanisms

-

King, A. E., et al. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Nitrogen Nucleophiles. Journal of the American Chemical Society.[7]

-

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Palladium Catalysts for Unstable 2-Pyridyl Boronic Acid Coupling

[1][2]

Abstract

The Suzuki-Miyaura coupling of 2-pyridyl nucleophiles remains one of the most challenging transformations in medicinal chemistry due to the inherent instability of 2-pyridyl boronic acids.[1] These substrates undergo rapid protodeboronation under standard aqueous/basic conditions, often decomposing before transmetallation can occur. This guide provides a mechanistic analysis of this failure mode and details two field-proven protocols to overcome it: (1) The use of Buchwald G3/G4 Precatalysts for rapid oxidative addition, and (2) The MIDA Boronate Slow-Release Strategy for highly sensitive substrates.

Part 1: The Mechanistic Challenge

Why 2-Pyridyl Boronic Acids Fail

Unlike phenyl or 3-pyridyl boronic acids, the 2-pyridyl isomer possesses a basic nitrogen atom adjacent to the carbon-boron bond. This proximity facilitates a specific decomposition pathway known as protodeboronation .

In the presence of water and base (standard Suzuki conditions), the boronic acid forms a boronate anion. The adjacent nitrogen can hydrogen-bond with the hydroxyl ligands on boron or become protonated, stabilizing a transition state that leads to the cleavage of the C-B bond and the formation of pyridine (the byproduct) and boric acid.

Mechanism Diagram: Competition Between Coupling and Decomposition

The following diagram illustrates the kinetic competition.[2] To achieve high yields, the rate of Transmetallation (

Caption: Kinetic competition between the desired Pd-catalyzed transmetallation (green) and the rapid protodeboronation pathway (red) characteristic of 2-pyridyl substrates.

Part 2: Catalyst & Ligand Selection Strategy

To win the kinetic competition shown above, the catalyst system must be exceptionally active to facilitate transmetallation before the substrate decomposes. Standard catalysts like Pd(PPh₃)₄ are insufficient for these couplings.

Ligand Performance Matrix

The following table summarizes ligand performance specifically for 2-pyridyl coupling.

| Ligand Class | Specific Ligand | Recommendation | Rationale |

| Dialkylbiaryl Phosphines | XPhos | Highly Recommended | Large steric bulk promotes rapid reductive elimination; electron-rich nature speeds up oxidative addition. |

| Dialkylbiaryl Phosphines | SPhos | Recommended | Excellent for sterically hindered partners; high stability. |

| Triarylphosphines | PPh₃ | Not Recommended | Lacks the electron density and bulk required for difficult transmetallations; leads to high protodeboronation. |

| Ferrocenyl | dppf | Conditional | Effective only with specific bases (e.g., Cs₂CO₃) and non-protic solvents, but generally inferior to XPhos for this specific application. |

The "Precatalyst" Advantage

Using Buchwald G3 or G4 precatalysts is critical. Traditional generation of Pd(0) from Pd(OAc)₂ + Ligand is slow and often requires heat.

-

Problem: Heating the reaction to generate the active catalyst also heats the unstable boronic acid, accelerating decomposition.

-

Solution: G3/G4 precatalysts generate the active L-Pd(0) species instantaneously at room temperature upon exposure to base, allowing the coupling to proceed immediately under milder conditions.

Part 3: Detailed Experimental Protocols

Protocol A: The "Fast-Coupling" Method (Buchwald G3/G4)

Best for: Moderately unstable 2-pyridyl boronic acids/esters coupled with aryl chlorides/bromides.

Principle: Use a hyper-active catalyst to consume the boronic acid before it decomposes.

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Pyridyl Boronic Acid Pinacol Ester (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G3 or G4 (2–4 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, degassed)

-

Solvent: THF or 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a reaction vial with the Aryl Halide, Boronic Ester, and XPhos Pd G3 catalyst.

-

Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Add degassed THF (concentration ~0.2 M relative to halide).

-

Add degassed 0.5 M K₃PO₄ (2.0 equiv) via syringe.

-

Critical Step: Stir vigorously at room temperature for 30 minutes.

-

Check conversion by LC-MS. If incomplete, heat to 40–60°C. Avoid starting at high heat.

-

Protocol B: The MIDA Boronate "Slow-Release" Method

Best for: Extremely unstable 2-pyridyl substrates or when Protocol A fails.

Principle: The MIDA (N-methyliminodiacetic acid) group protects the boron atom.[3][4] Under hydrolytic conditions, the active boronic acid is released slowly, keeping its standing concentration low. This favors transmetallation (which is second-order) over decomposition (which is first-order).

Note: For 2-pyridyls, a Copper (Cu) promoter is often required to facilitate the transmetallation step (the "Burke Protocol").

-

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

2-Pyridyl MIDA Boronate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Co-Promoter: Cu(OAc)₂ (0.5 equiv)

-

Base: K₂CO₃ or Cs₂CO₃ (anhydrous)

-

Additive: Diethanolamine (DEA) (variable, often used to assist MIDA cleavage)

-

Solvent: DMF or DMA (anhydrous)

-

-

Procedure (Copper-Promoted):

-

Combine 2-Pyridyl MIDA boronate, Aryl Halide, Pd(OAc)₂, XPhos, and Cu(OAc)₂ in a vial.

-

Add anhydrous DMF (0.1 M).

-

Add Diethanolamine (DEA) (1.5 equiv) if using the specific Burke modification for 2-pyridyls.

-

Heat to 100°C for 4–8 hours.

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF and DEA), dry over MgSO₄.

-

Part 4: Troubleshooting & Optimization Workflow

Use this decision tree to select the correct approach for your specific substrate.

Caption: Decision tree for selecting between high-activity precatalyst methods (Protocol A) and protected species methods (Protocol B).

References

-

Billingsley, K. L., & Buchwald, S. L. (2008).[5] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[2][4][6]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[2][4][6]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Chemistry – A European Journal.

Troubleshooting & Optimization

Technical Support Center: Stabilization and Application of 2-Pyridyl Boronic Acids with MIDA Ligands

Welcome to the technical support center for the handling and application of 2-pyridyl MIDA (N-methyliminodiacetic acid) boronates. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique stability and reactivity of these essential building blocks in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

The 2-Pyridyl Challenge: A Brief Overview

The 2-pyridyl moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the direct use of 2-pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions is notoriously challenging due to their inherent instability and propensity for rapid protodeboronation.[1][2][3][4] This instability often leads to low, irreproducible yields and hinders the efficient synthesis of target molecules.[1]

MIDA boronates have emerged as a transformative solution, offering a robust and reliable method for the incorporation of the 2-pyridyl unit.[1][2][5] 2-Pyridyl MIDA boronate is a crystalline, free-flowing solid that is remarkably stable to air and moisture, allowing for long-term benchtop storage and straightforward purification by silica gel chromatography.[1][5][6][7][8] The key to their success lies in their function as a "slow-release" reservoir for the boronic acid in situ under specific, mild aqueous basic conditions.[1][2][5][9][10]

This guide will walk you through the common hurdles and best practices for using these powerful reagents.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Synthesis and Handling of 2-Pyridyl MIDA Boronates

Question 1: My synthesis of 2-pyridyl MIDA boronate from the corresponding bromide is giving low yields. What are the critical parameters to control?

Answer: The synthesis of 2-pyridyl MIDA boronates from their corresponding bromides via transligation of a trialkoxyborate salt with MIDA can be sensitive to reaction temperature.[6][11] While lower temperatures might seem intuitive to prevent decomposition, studies have shown that for 2-pyridyl systems, elevated temperatures (e.g., in DMSO) are often necessary for efficient reaction.[6] It has been observed that the 2-pyridyl MIDA boronate itself is surprisingly stable at these higher temperatures.[6]

-

Expert Tip: Ensure your DMSO is anhydrous and the reaction is performed under an inert atmosphere. A carefully controlled temperature ramp and maintenance, as determined by optimization studies, is crucial for reproducibility. For gram-scale synthesis, an optimized procedure without chromatography has been developed, which may be beneficial for scalability.[6]

Question 2: I am observing decomposition of my 2-pyridyl MIDA boronate during silica gel chromatography. I thought they were supposed to be stable?

Answer: While 2-pyridyl MIDA boronates are generally stable to silica gel chromatography, prolonged exposure or the use of acidic silica gel can lead to hydrolysis and subsequent protodeboronation of the released boronic acid.[5][7][12]

-

Troubleshooting Steps:

-

Neutralize your silica gel: Pre-treat your silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites.

-

Minimize contact time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

-

Use appropriate solvent systems: For highly polar MIDA boronates, solvent mixtures like ethyl acetate/acetone or THF/diethyl ether can be effective.[12]

-

Consider alternative purification: For larger scale reactions, crystallization is often a viable and superior purification method that avoids the potential pitfalls of chromatography.[6]

-

Cross-Coupling Reactions with 2-Pyridyl MIDA Boronates

Question 3: My Suzuki-Miyaura coupling of a 2-pyridyl MIDA boronate with an aryl chloride is failing or giving very low yields under standard "slow-release" conditions (e.g., K₃PO₄, dioxane/water). Why is this happening?

Answer: This is a very common and critical issue. The standard slow-release conditions developed for many other MIDA boronates are often ineffective for the more challenging 2-pyridyl substrates, especially with less reactive coupling partners like aryl chlorides.[2][10][13][14] The 2-pyridyl-boron bond is particularly labile, and even with slow release, the rate of protodeboronation can outcompete the rate of cross-coupling.[14]

To overcome this, a modified protocol has been developed that is crucial for success.

Question 4: What is the recommended "modified protocol" for coupling 2-pyridyl MIDA boronates with challenging electrophiles?

Answer: Extensive research has led to a more robust protocol that significantly improves yields for these challenging couplings. The key modifications include the use of specific additives.[2][14][15]

-

Core Components of the Modified Protocol:

-

Palladium Catalyst and Ligand: A suitable palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) are still required.

-

Copper(II) Acetate (Cu(OAc)₂): The addition of a copper salt is often beneficial and can be critical for success.[2][10][14]

-

Diethanolamine (DEA): This additive has been shown to be a key promoter for the reaction.[1][14][15]

-

Base and Solvent: A base such as potassium acetate (KOAc) in an anhydrous solvent like 1,4-dioxane is used. Note the absence of water in this modified protocol.

-

The interplay between Cu(OAc)₂ and DEA is thought to facilitate the crucial transmetalation steps in the catalytic cycle.[14][15]

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridyl MIDA Boronate

This protocol is adapted from established methods for the synthesis of 2-heterocyclic MIDA boronates.[6][11]

-

Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 equiv) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes at this temperature.

-

Boration: Add triisopropyl borate (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Transmetalation: Add N-methyliminodiacetic acid (MIDA) (1.2 equiv) and anhydrous DMSO.

-

Heating: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride (Modified Protocol)

This protocol is essential for challenging couplings and is based on optimized conditions.[1][14]

-

Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.1 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Cu(OAc)₂ (10 mol%), and KOAc (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Solvent and Additive Addition: Add anhydrous 1,4-dioxane, followed by diethanolamine (DEA) (20 mol%) via syringe.

-

Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours, monitoring for completion by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[1]

Data Presentation

Table 1: Comparison of Cross-Coupling Yields with and without Modified Protocol

| Aryl Chloride Electrophile | Standard Slow-Release Conditions Yield | Modified Protocol Yield (with Cu(OAc)₂ and DEA) |

| Activated (e.g., 4-chloroacetophenone) | Moderate | Excellent |

| Electronically Deactivated | Very Low to No Reaction | Good to Excellent |

| Sterically Hindered | Very Low to No Reaction | Moderate to Good |

This table is illustrative and highlights the general trend observed in the literature, demonstrating the significant improvement in yields when using the modified protocol for challenging substrates.[1][14]

Visualizations

Workflow Diagram: The MIDA Boronate Advantage

This diagram illustrates the rationale for using MIDA boronates over their unstable boronic acid counterparts.

Caption: Key components for the modified Suzuki-Miyaura coupling.

References

-

Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

-

Dick, G. R., Knapp, D. M., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic letters, 12(10), 2314–2317. [Link]

-

Dick, G. R. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Dataset. [Link]

-

Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. [Link]

-

Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Israel Journal of Chemistry, 58(5), 559-571. [Link]

-

Vinogradova, E. V., et al. (2020). MIDA boronate library synthesized and screened for biological activity. Nature Communications, 11(1), 1-11. [Link]

-

Sharma, S., & Singh, B. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9939-9952. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

-

Dick, G. R., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Request PDF. [Link]

-

Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates: towards a general strategy for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]

-

Woerly, E. M., Dick, G. R., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667-2672. [Link]

-

ResearchGate. (2012). Scheme 1. a) 2-pyridyl MIDA boronate 1 a is the first air-stable... [Link]

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). Modular Access to 2-Substituted Pyridines via Suzuki Cross-Coupling of MIDA Boronates. Synfacts, 2012(04), 0367. [Link]

-

Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1213-1216. [Link]

- Burke, M. D., et al. (2017). Methods for forming protected organoboronic acids.

-

Coombs, J. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 79-85. [Link]

-

Ball, M., et al. (2020). MIDA boronate allylation – synthesis of ibuprofen. Organic & Biomolecular Chemistry, 18(34), 6694-6697. [Link]

-

MilliporeSigma. MIDA Boronates. [Link]

-

Lecker, L. A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(1), 1-17. [Link]

-

Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7853-7859. [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

-

Mcculloch, B., & Welch, G. C. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(38), 12532-12538. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. 2-ピリジニルボロン酸 MIDA エステル | Sigma-Aldrich [sigmaaldrich.com]

- 9. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 10. MIDA Boronates [sigmaaldrich.com]

- 11. figshare.com [figshare.com]

- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

Technical Support Center: Anhydrous Suzuki Coupling Protocols for Heteroaryl Boronic Acids

Welcome to the technical support center for anhydrous Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-finicky yet vital transformations. Heteroaromatic rings are ubiquitous in pharmaceuticals and functional materials, making their synthesis via cross-coupling a cornerstone of modern chemistry. However, the inherent electronic properties and instability of many heteroaryl boronic acids demand specialized protocols.

This resource moves beyond standard procedures to provide in-depth, field-proven insights into troubleshooting and optimizing these reactions, with a focus on anhydrous techniques that mitigate common failure modes.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling with a heteroaryl boronic acid is giving low yield or has failed completely. What is the most likely cause?

A: The primary suspect in failed or low-yielding Suzuki couplings with heteroaryl boronic acids is protodeboronation . This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often residual water), converting your valuable nucleophile back into the parent heteroarene.[1][2]

Heteroaryl boronic acids are particularly susceptible to this decomposition pathway for several reasons:

-

Electronic Effects: Electron-deficient heterocycles (like pyridine or pyrimidine) and certain electron-rich five-membered rings (like furan or pyrrole) are notoriously unstable.[3][4][5]

-

Base-Promoted Decomposition: The basic conditions required for the Suzuki-Miyaura catalytic cycle can dramatically accelerate the rate of protodeboronation.[6][7]

-

Catalyst Deactivation: The Lewis basic nitrogen or sulfur atoms present in many heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8]

While other issues like poor reagent quality, inefficient catalyst activity, or suboptimal temperature can contribute to failure, protodeboronation is the most common and critical challenge to address when working with these substrates.

Q2: You mentioned protodeboronation. How can I specifically prevent this side reaction when using anhydrous conditions?

A: Preventing protodeboronation is the key to success. While moving to anhydrous conditions is a critical first step to remove the most obvious proton source (water), the choice of boron reagent is equally important.[1][9] Boronic acids themselves are often the least stable option. Using stabilized boronic acid derivatives is a highly effective strategy.[4]

These derivatives are designed to be more robust under reaction conditions, releasing the active boronic acid or a related species more slowly, or participating directly in the catalytic cycle while being less prone to protonolysis.

| Boron Reagent | Structure Example (2-Thienyl) | Stability & Handling | Key Advantages | Considerations |

| Boronic Acid |  | Often low; prone to dehydration to boroxines and protodeboronation.[4] | Commercially available, no deprotection needed. | The primary source of failure for sensitive heteroaryls.[1] |

| Pinacol Ester |  | Good; generally stable to chromatography and storage.[10] | Masks the boronic acid, reducing decomposition. | May require hydrolysis to the boronic acid prior to transmetalation, though direct transmetalation is possible.[11][12] |

| Neopentyl Ester |  | Good; demonstrates excellent reactivity in anhydrous conditions.[12] | Shown to have high reactivity in anhydrous, homogeneous systems.[12][13] | A more recent, but highly effective alternative to pinacol esters. |

| MIDA Boronate |  | Excellent; bench-stable, air-stable solids. | Unreactive in anhydrous Suzuki conditions, allowing for iterative cross-coupling.[14] | Requires a separate, mild aqueous base deprotection step to release the boronic acid. |

| Trifluoroborate Salt (K+) |  | Excellent; air- and moisture-stable crystalline solids.[4] | Highly resistant to protodeboronation compared to boronic acids.[4] | Requires slow hydrolysis under reaction conditions to generate the active species. |

Recommendation: For challenging heteroaryl substrates, replace the boronic acid with its corresponding neopentyl boronic ester or potassium trifluoroborate salt for direct use in an anhydrous coupling protocol.

Q3: When should I choose a strictly anhydrous protocol over a more traditional aqueous one?

A: While many Suzuki couplings are robust enough to work well in aqueous solvent mixtures, a strictly anhydrous protocol becomes essential when dealing with highly sensitive substrates. The following workflow can help guide your decision.

Caption: Decision tree for choosing between aqueous and anhydrous protocols.

Q4: How do I select the right base for an anhydrous Suzuki coupling of heteroaryls?

A: Base selection is critical and goes hand-in-hand with the choice of an anhydrous system. Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have very poor solubility in anhydrous organic solvents.[9] This leads to a heterogeneous reaction mixture, where the reaction rate can be dependent on factors like stir rate and particle size, causing poor reproducibility.[9]

For a robust, reproducible anhydrous protocol, a soluble base is highly recommended.

Potassium trimethylsilanolate (TMSOK) has emerged as an excellent choice. It is an organic-phase soluble, oxygen-based anion that effectively promotes the coupling of boronic esters under homogeneous, anhydrous conditions.[9][11] This avoids the issues of heterogeneous mixtures and improves reaction rates and scalability.

| Base | Typical Conditions | Solubility in Aprotic Solvents | Advantages | Disadvantages |

| K₃PO₄ | Toluene or Dioxane, 80-110 °C | Very Low (Heterogeneous) | Effective for many standard couplings. | Can lead to reproducibility issues; often requires a few equivalents of water to be effective, defeating the "anhydrous" purpose.[1][15] |

| Cs₂CO₃ | Dioxane or THF, 80-100 °C | Low (Heterogeneous) | More soluble than K-salts, often gives good yields.[16] | Can be hygroscopic; heterogeneity can still be an issue. |

| TMSOK | DME or Toluene, 25-80 °C | High (Homogeneous) | Enables true homogeneous, anhydrous conditions; improves reproducibility and reaction rates with boronic esters.[9][13] | Can be highly basic; excess base can sometimes be inhibitory.[13] |

Q5: My anhydrous reaction with a stable boronic ester is still sluggish. How can I accelerate it?

A: If you have addressed protodeboronation by using a stable boronic ester and an appropriate anhydrous base but the reaction is still slow, the bottleneck is likely in the catalytic cycle itself. Here are the key parameters to optimize:

-

Ligand Choice: This is often the most impactful variable. For challenging heteroaryl couplings, standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[3][17][18] These ligands promote both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[19][20]

-

Use a Palladium Precatalyst: Instead of using a simple salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, consider a modern precatalyst (e.g., XPhos Pd G3). These well-defined complexes generate the active monoligated Pd(0) species rapidly and quantitatively under mild conditions, which is crucial when your boronic acid has a limited lifetime, even in an anhydrous system.[3][21]

-

Incorporate an Additive: For refractory heteroaryl-heteroaryl couplings, additives can overcome specific challenges. Trimethyl borate has been shown to be a highly effective additive in TMSOK-promoted anhydrous couplings.[8][13] It is believed to work by:

Q6: I'm observing significant homocoupling of my boronic acid and/or dehalogenation of my electrophile. What are the solutions?

A: These are two distinct side reactions with different causes and solutions.

Caption: Causes and solutions for homocoupling and dehalogenation side reactions.

Homocoupling is an oxidative coupling of two boronic acid molecules, often catalyzed by palladium in the presence of oxygen.[1][12] Rigorous exclusion of air is the best preventative measure.[2]

Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the boronic acid partner.[1][2]

Q7: My reaction mixture turned black and stalled. What happened?

A: The formation of a black precipitate, known as "palladium black," indicates that your soluble, catalytically active palladium complex has decomposed and aggregated into insoluble palladium metal (Pd(0)).[1] Once this happens, the catalyst is no longer in the solution to participate in the catalytic cycle, and the reaction will stop.

Common Causes and Preventative Measures:

-

Insufficient Ligand: The ligand stabilizes the palladium center. An incorrect ligand-to-palladium ratio (typically should be 1:1 to 2.5:1) can leave the metal coordinatively unsaturated and prone to aggregation.[1]

-

High Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition. Try reducing the temperature if palladium black is observed.[1]

-

Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, which can lead to decomposition. Ensure vigorous stirring.[1]

-

Wrong Ligand Choice: Some ligands are simply not robust enough for the required reaction conditions. If decomposition persists, screen more robust ligands (e.g., bulky biarylphosphines).

Experimental Protocols

Protocol 1: General Anhydrous Suzuki-Miyaura Coupling of a Heteroaryl Neopentyl Boronic Ester with an Aryl Bromide

This protocol is adapted from methodologies developed for homogeneous, anhydrous couplings.[9][13]

Materials:

-

Heteroaryl neopentyl boronic ester (1.1 equiv)

-

Aryl or heteroaryl bromide (1.0 equiv, limiting reagent)

-

Potassium trimethylsilanolate (TMSOK) (1.2 equiv)

-

XPhos Pd G3 precatalyst (2 mol%)

-

Trimethyl borate (3.0 equiv)

-

Anhydrous 1,2-dimethoxyethane (DME), degassed

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation: In a glovebox, add the aryl bromide (e.g., 0.5 mmol), the heteroaryl neopentyl boronic ester (0.55 mmol), and a magnetic stir bar to a dry reaction vial.

-

Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

-

Solvent and Additive: Add anhydrous, degassed DME (e.g., 2.5 mL) followed by trimethyl borate (1.5 mmol, 3.0 equiv).

-

Base Addition: In a separate vial, dissolve TMSOK (0.6 mmol) in a small amount of DME. Add this solution to the reaction mixture. Note: Adding the base last often gives the best results.

-

Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place it in a preheated heating block (e.g., 60-80 °C).

-

Monitoring: Stir vigorously for the required time (typically 1-6 hours). Monitor the reaction progress by LC-MS or TLC by quenching a small aliquot with water and extracting with an organic solvent.

-

Work-up: Once complete, cool the reaction to room temperature. Quench by carefully adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

-

Baird, B., Lindhardt, A. T., & Skrydstrup, T. (2014). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of the American Chemical Society. Available at: [Link]

-

Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

-

Thomas, A. A., et al. (2018). Mechanistic Interrogation of a Homogeneous, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

-

Gurung, S. R., et al. (2014). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Available at: [Link]

-

Lipshutz, B. H., et al. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. Available at: [Link]

-

Carrow, B. P., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]

-

Denmark, S. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]

-

Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

-

Naro, D., et al. (2022). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. Available at: [Link]

-

Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

-

Organ, M. G., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Angewandte Chemie International Edition. Available at: [Link]

-

Ramirez, A. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

-

Naro, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

-

Procter, D. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Chemical Science. Available at: [Link]

-

Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available at: [Link]

-

Kim, Y. M., & Yu, K. (2005). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. The Journal of Organic Chemistry. Available at: [Link]

-

Morken, J. P., et al. (2013). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 21. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Characteristics of (6-(Benzyloxy)pyridin-2-yl)boronic acid

In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR characteristics of (6-(Benzyloxy)pyridin-2-yl)boronic acid, a versatile building block in medicinal chemistry and materials science. By comparing its expected spectral features with those of related analogues, we aim to provide researchers with a robust framework for the identification and characterization of this and similar molecules.

The Structural Significance of this compound

This compound incorporates three key functionalities: a pyridine ring, a benzyloxy group, and a boronic acid moiety. This unique combination makes it a valuable synthon, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding its 1H NMR spectrum is crucial for confirming its successful synthesis and purity.

Predicted 1H NMR Spectrum and Comparative Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the benzyloxy group, and the boronic acid hydroxyl groups. The chemical shifts of the pyridine protons are significantly influenced by the electronic effects of the electron-donating benzyloxy group at the 6-position and the electron-withdrawing boronic acid group at the 2-position.

To predict the chemical shifts, we can draw comparisons with simpler, related molecules. The following table summarizes the expected 1H NMR data for this compound and compares it with experimental data for relevant analogues.

| Compound | Proton | Expected/Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | Pyridine H-3 | ~7.3-7.5 | Doublet | ~7-8 |

| Pyridine H-4 | ~7.6-7.8 | Triplet | ~7-8 | |

| Pyridine H-5 | ~6.8-7.0 | Doublet | ~7-8 | |

| Benzyl CH2 | ~5.4 | Singlet | - | |

| Phenyl H (o, m, p) | ~7.3-7.5 | Multiplet | - | |

| B(OH)2 | Broad singlet, variable (~4-8) | Singlet (broad) | - | |

| 2-Pyridylboronic acid | Pyridine H-3, H-5 | 7.95 (m) | Multiplet | - |

| Pyridine H-4 | 7.84 (t) | Triplet | 7.7 | |

| Pyridine H-6 | 8.56 (d) | Doublet | 4.6 | |

| 2-Benzyloxypyridine | Pyridine H-3 | 6.81 (d) | Doublet | 8.2 |

| Pyridine H-4 | 7.56 (t) | Triplet | 7.8 | |

| Pyridine H-5 | 6.72 (t) | Triplet | 5.9 | |

| Pyridine H-6 | 8.16 (d) | Doublet | 5.1 | |

| Benzyl CH2 | 5.38 (s) | Singlet | - | |

| Phenyl H (o, m, p) | 7.30-7.45 (m) | Multiplet | - |

Analysis of Substituent Effects:

-

Benzyloxy Group (Position 6): As an electron-donating group, the benzyloxy substituent increases the electron density on the pyridine ring, particularly at the ortho and para positions. This shielding effect is expected to shift the signal for the adjacent H-5 proton significantly upfield compared to unsubstituted pyridine.

-

Boronic Acid Group (Position 2): The boronic acid group is electron-withdrawing, which deshields the protons on the pyridine ring. This effect will be most pronounced for the adjacent H-3 proton. The interplay of these two substituents leads to the predicted chemical shifts. The downfield shifts of signals in the 1H NMR spectra are observed upon coordination and are related to the ligand basicity as estimated from pKa values[1][2].

-

Boronic Acid Protons: The protons of the B(OH)2 group are acidic and can exchange with residual water in the NMR solvent. This typically results in a broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature[3]. In some cases, these signals may not be observed.

Below is a diagram illustrating the key proton environments in this compound.

Caption: Key proton environments in this compound.

Experimental Protocol for 1H NMR Acquisition

Obtaining a high-quality 1H NMR spectrum of a boronic acid requires careful sample preparation to minimize the formation of boroxines (anhydrides), which can lead to complex and uninterpretable spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Use a deuterated solvent that is known to minimize boroxine formation. Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are common choices. For boronic acids, deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can help to break up oligomeric species.

-

Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the tube and gently agitate it to dissolve the sample completely. Sonication may be used if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or 32 for a preliminary spectrum. For a final, high-quality spectrum, 64 or 128 scans may be necessary depending on the sample concentration.

-

The relaxation delay (d1) should be set to at least 1-2 seconds to ensure full relaxation of the protons between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm, CD3OD at 3.31 ppm, DMSO-d6 at 2.50 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

-

The following workflow diagram illustrates the process of acquiring and analyzing the 1H NMR spectrum.

Caption: Standard workflow for 1H NMR spectroscopic analysis.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. By understanding the electronic effects of the benzyloxy and boronic acid substituents on the pyridine ring, researchers can confidently assign the observed signals. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists working with this and related heterocyclic boronic acids, facilitating more efficient and accurate structural characterization in their research endeavors.

References

- Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines have been investig

- Pd(II)

- 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum. ChemicalBook.

- 2-Benzylpyridine(101-82-6) 1H NMR spectrum. ChemicalBook.

- 1H NMR Chemical Shifts. Chemistry Connected.

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

Sources

The 2-Pyridyl Challenge: A Comparative Guide to Boronic Acids and Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of biaryl structures, particularly those containing nitrogen heterocycles like pyridine, is a common objective. However, the seemingly straightforward coupling of 2-pyridyl substrates presents a significant and well-documented challenge known as "the 2-pyridyl problem."[1] This guide provides an in-depth comparison of two key nucleophilic partners in this reaction: the traditional 2-pyridylboronic acids and their more stable counterparts, potassium 2-pyridyltrifluoroborate salts. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and offer detailed experimental protocols to guide your synthetic strategy.

The Instability of 2-Pyridylboronic Acids: The Root of the Problem

The primary obstacle in using 2-pyridylboronic acids is their inherent instability.[2][3] The proximity of the basic nitrogen atom to the boronic acid moiety facilitates rapid protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process consumes the starting material, leading to reduced yields of the desired coupled product and the formation of pyridine as a byproduct.[5]

The mechanism of protodeboronation for 2-pyridylboronic acid is particularly efficient under the neutral or basic conditions typically required for the Suzuki-Miyaura reaction.[4] The boronic acid can exist in equilibrium with a zwitterionic form, which is highly susceptible to unimolecular fragmentation, cleaving the C-B bond.[4][6] This inherent lability makes 2-pyridylboronic acids difficult to purify, store, and utilize effectively, especially with less reactive coupling partners like aryl chlorides.[2][7]

Potassium Trifluoroborate Salts: A Stable and Effective Alternative

To overcome the stability issues of boronic acids, potassium organotrifluoroborate salts (R-BF₃K) have emerged as a superior class of reagents for many cross-coupling reactions, including those involving challenging 2-pyridyl systems.[8][9] These salts are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without significant decomposition.[10][11]

The enhanced stability of trifluoroborates stems from the tetracoordinate nature of the boron atom, which is less susceptible to the side reactions that plague their tricoordinate boronic acid counterparts.[10][11] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to generate the active boronic acid in situ.[12] This "slow release" mechanism maintains a low concentration of the unstable boronic acid in the reaction mixture at any given time, favoring the desired cross-coupling pathway over protodeboronation.[4][12]

Performance Comparison: Boronic Acids vs. Trifluoroborate Salts

Direct quantitative comparisons under identical conditions are scarce in the literature, primarily because 2-pyridylboronic acid is often too unstable to be an effective coupling partner, especially with more demanding substrates. However, by examining representative data from different studies, a clear picture of the superior performance of trifluoroborate salts emerges.

| Coupling Partner | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromobenzonitrile | 2-Pyridylboronic acid derivative | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Low to Moderate | [9] |

| 4-Bromobenzonitrile | Potassium 2-pyridyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 89 | [13] |

| 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 78 | [7] |

| 3-Chloropyridine | Potassium 2-pyridyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 85 | [13] |

Key Takeaways from the Data:

-

Enhanced Yields: Trifluoroborate salts consistently provide higher yields, particularly with challenging substrates. The reaction of potassium 2-pyridyltrifluoroborate with 4-bromobenzonitrile, for instance, gives a significantly higher yield than what is generally observed with 2-pyridylboronic acid derivatives under standard conditions.[9][13]

-

Broader Substrate Scope: The stability of trifluoroborates allows for successful coupling with a wider range of electrophiles, including less reactive aryl chlorides, which are often problematic for unstable boronic acids.[7][12]

-

Milder Conditions: While high temperatures are often required, the use of trifluoroborates can sometimes allow for more moderate conditions compared to forcing conditions needed to achieve any conversion with their boronic acid counterparts.

Mechanistic Insights and Experimental Considerations

The choice between a boronic acid and a trifluoroborate salt fundamentally alters the experimental approach due to their differing stability and activation requirements.

Visualizing the Reagents and the Catalytic Cycle

The structural difference between the trivalent boronic acid and the tetravalent trifluoroborate salt is key to their disparate stability.

Caption: Structural comparison of 2-pyridylboronic acid and its trifluoroborate salt.

The Suzuki-Miyaura catalytic cycle illustrates the key steps where the choice of boron reagent has an impact.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices:

-

Base Selection: For trifluoroborates, a base (e.g., Cs₂CO₃, K₂CO₃) is crucial not only for the transmetalation step but also to facilitate the initial hydrolysis of the R-BF₃K to the active boronic acid.[13][14] Cesium carbonate is often favored as it can accelerate the reductive elimination step.

-

Solvent System: The hydrolysis of trifluoroborates necessitates the presence of water. Therefore, biphasic solvent systems (e.g., toluene/water, THF/water) or protic solvents like isopropanol are commonly employed.[15]

-

Catalyst and Ligand: The slow transmetalation of electron-deficient 2-pyridyl species requires highly active catalyst systems. Electron-rich, bulky phosphine ligands like RuPhos or P(t-Bu)₃ are often essential to promote both the oxidative addition and the subsequent steps of the catalytic cycle, especially when using less reactive aryl chlorides.[7][14]

-

Exclusion of Oxygen: As with most palladium-catalyzed reactions, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium 2-Pyridyltrifluoroborate with an Aryl Halide

This protocol is adapted from methodologies developed for the coupling of trifluoroborate salts.[13][14]

Materials:

-

Potassium 2-pyridyltrifluoroborate (1.1 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

-

RuPhos (4-6 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

t-Amyl alcohol or Toluene/Water (e.g., 9:1 mixture)

-

Schlenk tube or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add potassium 2-pyridyltrifluoroborate, the aryl halide (if solid), cesium carbonate, Pd(OAc)₂, and RuPhos.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-